![molecular formula C7H4Br3NO2 B262480 2,4,6-Tribromo-3-hydroxybenzamide](/img/structure/B262480.png)
2,4,6-Tribromo-3-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tribromo-3-hydroxybenzamide (TBHBA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBHBA is a brominated derivative of 3-hydroxybenzamide, and its synthesis method involves the bromination of 3-hydroxybenzamide using a suitable brominating agent.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tribromo-3-hydroxybenzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 2,4,6-Tribromo-3-hydroxybenzamide has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial activities. In agriculture, 2,4,6-Tribromo-3-hydroxybenzamide has been found to have herbicidal and fungicidal properties. In materials science, 2,4,6-Tribromo-3-hydroxybenzamide has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs).
Wirkmechanismus
The mechanism of action of 2,4,6-Tribromo-3-hydroxybenzamide varies depending on its application. In medicine, 2,4,6-Tribromo-3-hydroxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in inflammation and cancer. 2,4,6-Tribromo-3-hydroxybenzamide also induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. In agriculture, 2,4,6-Tribromo-3-hydroxybenzamide acts as a photosystem II inhibitor, which leads to the disruption of photosynthesis in plants. In materials science, 2,4,6-Tribromo-3-hydroxybenzamide acts as a ligand that coordinates with metal ions to form MOFs.
Biochemical and Physiological Effects:
2,4,6-Tribromo-3-hydroxybenzamide has been shown to have both biochemical and physiological effects. In medicine, 2,4,6-Tribromo-3-hydroxybenzamide has been found to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2,4,6-Tribromo-3-hydroxybenzamide also inhibits the growth of cancer cells and induces apoptosis in vitro and in vivo. In agriculture, 2,4,6-Tribromo-3-hydroxybenzamide has been shown to inhibit the growth of weeds and fungi. In materials science, 2,4,6-Tribromo-3-hydroxybenzamide has been used as a building block for the synthesis of MOFs with tunable properties such as porosity and selectivity.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,6-Tribromo-3-hydroxybenzamide has several advantages for lab experiments such as its high purity, stability, and ease of synthesis. However, 2,4,6-Tribromo-3-hydroxybenzamide also has some limitations such as its low solubility in water and some organic solvents, which can make it difficult to work with. 2,4,6-Tribromo-3-hydroxybenzamide also has a relatively short half-life in vivo, which can limit its potential applications in medicine.
Zukünftige Richtungen
There are several future directions for 2,4,6-Tribromo-3-hydroxybenzamide research such as the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery and materials science, and the investigation of its mechanisms of action in different biological systems. In medicine, 2,4,6-Tribromo-3-hydroxybenzamide could be further studied as a potential anti-inflammatory and anticancer agent. In agriculture, 2,4,6-Tribromo-3-hydroxybenzamide could be developed as a more effective herbicide and fungicide. In materials science, 2,4,6-Tribromo-3-hydroxybenzamide could be used as a building block for the synthesis of MOFs with novel properties and applications.
Conclusion:
In conclusion, 2,4,6-Tribromo-3-hydroxybenzamide is a brominated derivative of 3-hydroxybenzamide that has gained significant attention in scientific research due to its potential applications in medicine, agriculture, and materials science. 2,4,6-Tribromo-3-hydroxybenzamide can be synthesized by the bromination of 3-hydroxybenzamide using a suitable brominating agent in the presence of a catalyst. 2,4,6-Tribromo-3-hydroxybenzamide has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial activities in medicine, herbicidal and fungicidal properties in agriculture, and building block properties in materials science. 2,4,6-Tribromo-3-hydroxybenzamide has several advantages for lab experiments but also has some limitations. There are several future directions for 2,4,6-Tribromo-3-hydroxybenzamide research such as the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery and materials science, and the investigation of its mechanisms of action in different biological systems.
Synthesemethoden
The synthesis of 2,4,6-Tribromo-3-hydroxybenzamide involves the bromination of 3-hydroxybenzamide using a suitable brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (III) bromide. The reaction takes place at room temperature and yields 2,4,6-Tribromo-3-hydroxybenzamide as the major product. The purity of the product can be improved by recrystallization from a suitable solvent such as ethanol.
Eigenschaften
Produktname |
2,4,6-Tribromo-3-hydroxybenzamide |
---|---|
Molekularformel |
C7H4Br3NO2 |
Molekulargewicht |
373.82 g/mol |
IUPAC-Name |
2,4,6-tribromo-3-hydroxybenzamide |
InChI |
InChI=1S/C7H4Br3NO2/c8-2-1-3(9)6(12)5(10)4(2)7(11)13/h1,12H,(H2,11,13) |
InChI-Schlüssel |
CKGPDXVULRLYLP-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Br)O)Br)C(=O)N)Br |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)O)Br)C(=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.